![molecular formula C₁₃H₁₈O₆ B1139800 3-O-Benzyl-alpha-D-mannopyranoside CAS No. 65877-63-6](/img/structure/B1139800.png)
3-O-Benzyl-alpha-D-mannopyranoside
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Description
3-O-Benzyl-alpha-D-mannopyranoside is a sugar derivative that has been used in a variety of scientific research applications. It is composed of a benzyl group attached to an alpha-D-mannopyranoside sugar molecule. This sugar derivative is most commonly used in chemical synthesis and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
This compound has been used in the development of a novel boron-containing α-D-mannopyranoside for BNCT . BNCT is a unique anticancer technology that has demonstrated its efficacy in numerous phase I/II clinical trials . The compound, referred to as MMT1242, was developed to address the issue of 10B accumulation and retention in tumor tissue . It showed a high uptake and broad intracellular distribution in vitro, longer tumor retention compared to BSH and BPA, and adequate tumor-to-normal tissue accumulation ratio and low toxicity in vivo .
Direct 2,3-O-Isopropylidenation
A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported . This method involves the treatment of various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C, which gave 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields .
Preparation of 3,6-Branched Mannose Trisaccharides
Based on the method of direct 2,3-O-isopropylidenation, a 3,6-branched α-D-mannosyl trisaccharide was prepared in 50.4% total yield using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material .
properties
IUPAC Name |
(2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-LSBUWSJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H](C(O[C@@H](C2O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676218 |
Source
|
Record name | 3-O-Benzyl-alpha-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
CAS RN |
65877-63-6 |
Source
|
Record name | 3-O-Benzyl-alpha-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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